1-(3,4-Difluoro-5-propoxyphenyl)ethanol

Description

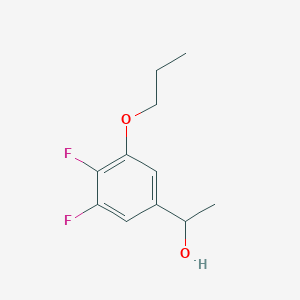

1-(3,4-Difluoro-5-propoxyphenyl)ethanol is a fluorinated aromatic alcohol featuring a phenyl ring substituted with two fluorine atoms at the 3- and 4-positions, a propoxy group (-OCH₂CH₂CH₃) at the 5-position, and an ethanol (-CH₂CH₂OH) functional group. This combination of substituents confers unique physicochemical properties, including moderate lipophilicity (due to the propoxy chain) and hydrogen-bonding capacity (from the hydroxyl group). Fluorinated aromatic alcohols like this are often explored in pharmaceutical and agrochemical research due to their enhanced metabolic stability and target-binding efficiency compared to non-fluorinated analogs.

Properties

IUPAC Name |

1-(3,4-difluoro-5-propoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2O2/c1-3-4-15-10-6-8(7(2)14)5-9(12)11(10)13/h5-7,14H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUKTXMIVNDKTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=CC(=C1)C(C)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluoro-5-propoxyphenyl)ethanol typically involves the reaction of 3,4-difluoro-5-propoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an appropriate solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed to reduce the aldehyde group to an alcohol. This method offers the advantage of being more efficient and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluoro-5-propoxyphenyl)ethanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Oxidation: 1-(3,4-Difluoro-5-propoxyphenyl)ethanone.

Reduction: Various alcohol derivatives.

Substitution: Compounds with substituted fluorine atoms on the phenyl ring.

Scientific Research Applications

1-(3,4-Difluoro-5-propoxyphenyl)ethanol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-5-propoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Alkoxy Chains

The pentoxy analog, 1-(3,4-difluoro-5-pentoxyphenyl)ethanol (C₁₃H₁₈F₂O₂, MW 244.28), shares the same difluorophenyl-ethanol core but differs in alkoxy chain length (pentoxy vs. propoxy) . The longer pentoxy chain increases lipophilicity (logP estimated to be ~2.8 vs. ~2.1 for propoxy), which may enhance membrane permeability but reduce aqueous solubility. Such variations are critical in drug design, where optimizing bioavailability often requires balancing these properties.

Substituted Phenyl Ethanol Derivatives

- 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone (C₉H₆ClF₃O, MW 222.59): This ketone derivative replaces the ethanol group with a carbonyl and substitutes chlorine and trifluoromethyl groups at the 3- and 5-positions . The ketone functionality eliminates hydrogen-bonding capacity, reducing solubility in polar solvents.

- 1-(3-(Difluoromethyl)-5-nitrophenyl)ethan-1-amine hydrochloride (C₉H₁₀ClF₂N₂O₂): The nitro group (-NO₂) and difluoromethyl (-CF₂H) substituents create a strongly electron-deficient aromatic system, while the amine hydrochloride group enhances water solubility . This compound’s ionic nature contrasts with the neutral ethanol derivative, impacting pharmacokinetic profiles.

Functional Group Variations

The triazole-containing compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (C₂₉H₂₀F₂N₃O₃S₂, MW 584.61) demonstrates how heterocyclic incorporation (triazole) and sulfonyl groups modify bioactivity .

Data Tables

*Estimated based on structural similarity to .

Biological Activity

1-(3,4-Difluoro-5-propoxyphenyl)ethanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a difluorinated phenyl ring substituted with a propoxy group and a hydroxyl group. Its molecular formula is C12H14F2O2, and it has a molecular weight of approximately 232.24 g/mol. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties against several cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancers. The compound induces apoptosis through the intrinsic pathway, evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| PC-3 | 20 |

| A549 | 30 |

Case Study: Anticancer Efficacy in MCF-7 Cells

A detailed study evaluated the effects of varying concentrations of this compound on MCF-7 cells over a period of 48 hours. The results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy.

Findings:

- At concentrations above 10 µM, notable apoptosis was observed.

- Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicating DNA fragmentation associated with apoptosis.

Case Study: Antibacterial Efficacy Against E. coli

A separate study focused on the antibacterial efficacy of the compound against E. coli strains isolated from clinical samples. The results showed that the compound effectively inhibited bacterial growth and biofilm formation.

Results:

- Pre-treatment with this compound reduced biofilm formation by up to 70%.

- Scanning electron microscopy confirmed morphological alterations in treated bacterial cells.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Antibacterial Action : Disruption of bacterial cell membranes and inhibition of essential enzymes involved in cell wall synthesis.

- Anticancer Action : Induction of apoptosis via mitochondrial pathways; modulation of signaling pathways related to cell proliferation and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.